5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

Overview

Description

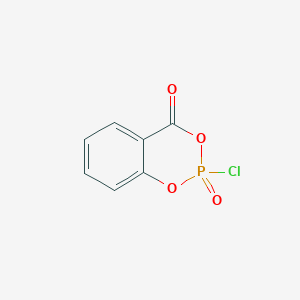

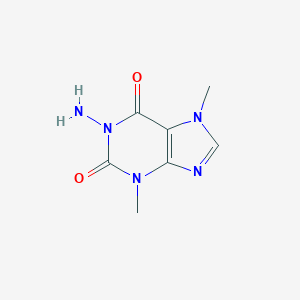

AMC arachidonoyl amide (AMC-AA) is one of several fatty acid amides which can be used to measure fatty acid amide hydrolase (FAAH) activity. FAAH is a relatively unselective enzyme in that it accepts a variety of amide head groups other than the ethanolamine of its nominal endogenous substrate anandamide (AEA:). Exposure of AMC-AA to FAAH activity results in the release of the fluorescent aminomethyl coumarin that absorbs at 360 nm and emits at 465 nm. This allows the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer.

Scientific Research Applications

Enzyme Activity Measurement

AMC Arachidonoyl Amide is a fluorometric FAAH substrate used for enzyme activity measurement . It is used to measure the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades neuromodulatory fatty-acid amides .

Neuroscience Research

In the field of neuroscience, AMC Arachidonoyl Amide is used in research related to endocannabinoids . Endocannabinoids are substances produced from within the body that activate cannabinoid receptors.

Cannabinoid Research

AMC Arachidonoyl Amide is also used in cannabinoid research . Cannabinoids are a group of compounds that mediate their effects through cannabinoid receptors. The discovery of these receptors led to the exploration of the endocannabinoid system in humans.

Lipid Biochemistry

AMC Arachidonoyl Amide is used in lipid biochemistry research . It helps in studying the roles of lipids in various biological functions and diseases.

Fluorescence Studies

The compound is used in fluorescence studies . When AMC Arachidonoyl Amide is exposed to FAAH activity, it results in the release of the fluorescent aminomethyl coumarin that absorbs at 360 nm and emits at 465 nm . This allows for fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .

Fatty Acid Amide Hydrolase (FAAH) Substrate

AMC Arachidonoyl Amide serves as a substrate for FAAH . FAAH is an enzyme that breaks down endocannabinoids, and AMC Arachidonoyl Amide can be used to study this process in detail.

Mechanism of Action

Target of Action

The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .

Mode of Action

AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .

Biochemical Pathways

The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .

Pharmacokinetics

It is soluble in dmso to 50 mm , which may influence its bioavailability.

Result of Action

The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .

Action Environment

It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.

properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPBUDMTXHWSHB-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one](/img/structure/B24065.png)

![(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol](/img/structure/B24095.png)

![2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide](/img/structure/B24109.png)